molecular formula C11H11NO3 B1394554 4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one CAS No. 1234064-08-4

4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B1394554
M. Wt: 205.21 g/mol
InChI Key: IQGGABMGJWSQLH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties.


Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and its mixed ligand complexes, highlighting their antimicrobial and cytotoxic activities. These compounds demonstrated good cytotoxic activity, suggesting potential biomedical applications (Aiyelabola et al., 2017).

Catalysis and Organic Synthesis

  • Novel polystyrene-supported TBD catalysts were developed using 4-hydroxycoumarin derivatives. These catalysts were effectively used in Michael additions, showcasing their potential in organic synthesis and pharmaceutical applications (Alonzi et al., 2014).

Colorimetric Sensing

  • A colorimetric sensor based on 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was developed for selective detection of Cu2+ and CN− in aqueous solutions. This highlights the use of 2H-chromen-2-one derivatives in environmental monitoring and chemical sensing (Jo et al., 2014).

Green Chemistry and Synthesis

  • Nanofibre sepiolite was used to catalyze the synthesis of 2-amino-4H-chromene derivatives, including 4-hydroxy-2H-chromen-2-one, under eco-friendly conditions. This approach offers advantages like high yields and reusability, contributing to sustainable chemistry practices (Mohammadinezhad & Akhlaghinia, 2018).

Anticancer Research

  • Research on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives, synthesized using 4-hydroxy-2H-chromen-2-one, demonstrated significant anticancer activity against various cancer cell lines. This indicates the potential of such compounds in developing new cancer therapies (El-Agrody et al., 2020).

Biological Activities

  • Aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one, prepared via Hantzsch reaction, were investigated for their potential biological activities, suggesting their application in medicinal chemistry (Sukdolak et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes determining appropriate handling and disposal procedures.


Future Directions

This involves identifying areas where further research on the compound is needed. It could include potential applications, synthesis of derivatives, or investigation of new reactions.


properties

IUPAC Name

4-(2-aminoethyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGGABMGJWSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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